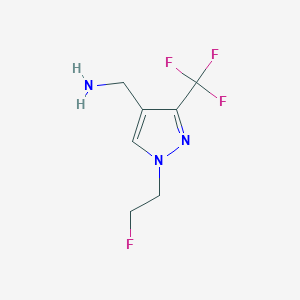

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F4N3/c8-1-2-14-4-5(3-12)6(13-14)7(9,10)11/h4H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWBCGBNOYDWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a pyrazole ring substituted with a fluoroethyl group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Synthesis Methods

The synthesis of this compound can be achieved through several steps:

- Formation of the Pyrazole Ring : Typically involves the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of Fluoroethyl Group : Achieved through alkylation with a fluoroethyl halide.

- Introduction of Trifluoromethyl Group : Utilizes reagents like trifluoromethyl iodide.

These methods are crucial for obtaining high yields and purity in industrial settings .

Pharmacological Properties

Pyrazole derivatives, including this compound, exhibit a wide range of pharmacological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated sub-micromolar antiproliferative activity against multiple cancer types, suggesting potential as CDK2 inhibitors .

- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess significant anti-inflammatory properties. For example, some compounds have shown promising results in reducing inflammation in carrageenan-induced models .

- Antimicrobial Activity : The presence of fluorinated groups typically enhances the antimicrobial efficacy of pyrazole derivatives. Preliminary data suggest that compounds similar to this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus with MIC values below 1 µg/mL .

Case Studies

Several studies highlight the biological activities associated with pyrazole derivatives:

- Antiproliferative Activity : A derivative similar to this compound was tested against 13 cancer cell lines, showing GI50 values between 0.127 and 0.560 µM, indicating strong antiproliferative effects .

- Mechanistic Studies : In ovarian cancer cells, certain pyrazole derivatives were found to induce apoptosis and cell cycle arrest by reducing retinoblastoma phosphorylation, emphasizing their potential as therapeutic agents .

- Comparative Studies on Anti-inflammatory Activity : A series of substituted pyrazoles were evaluated for COX-1/COX-2 inhibitory activity, revealing that specific substitutions could enhance their anti-inflammatory profiles while maintaining gastrointestinal safety .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical entities. Its unique structure allows for various modifications, facilitating the development of novel compounds with desired properties.

Catalysis

- It can act as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations. The presence of trifluoromethyl and fluoroethyl groups can influence the electronic properties of the compound, making it suitable for specific catalytic applications.

Biological Applications

Biochemical Studies

- The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure may enhance binding affinity to biological targets, allowing for detailed investigations into cellular mechanisms.

Drug Development

- Due to its potential biological activities, (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is being explored in drug discovery programs. The fluorinated groups improve lipophilicity and metabolic stability, which are critical factors in drug design.

Material Science

Development of New Materials

- The compound may contribute to the development of advanced materials with specific properties. Its unique chemical structure can be tailored to enhance material performance in various applications, including coatings and polymers.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's applications:

-

Enzyme Interaction Studies

- Research conducted on enzyme interactions has demonstrated that this compound can modulate enzyme activity effectively, leading to insights into metabolic pathways crucial for drug development.

-

Catalytic Efficiency

- In catalytic processes, it has been shown that this compound improves reaction yields compared to traditional catalysts due to its unique electronic properties imparted by the fluorinated substituents.

-

Material Properties

- Investigations into material science applications have revealed that incorporating this compound into polymer matrices can significantly enhance thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Fluorination : The target compound’s 2-fluoroethyl and trifluoromethyl groups confer higher lipophilicity (logP ~1.8 estimated) compared to the chlorophenyl analog (logP ~2.5), balancing solubility and membrane permeability .

- Salt Forms : The oxalate salt in improves crystallinity but introduces instability, leading to discontinuation .

- Aryl vs.

Purity and Availability

- Purity Standards : Most analogs (e.g., ) report 95% purity, but the target compound’s commercial availability is unclear. The discontinued status of the oxalate derivative highlights supply chain vulnerabilities for fluorinated pyrazoles .

Preparation Methods

Synthetic Strategies

General Synthetic Approach

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyrazole ring core.

- Introduction of the trifluoromethyl group.

- Alkylation with a 2-fluoroethyl moiety.

- Final functionalization to install the methanamine group at the 4-position of the pyrazole ring.

These steps are generally achieved through condensation, nucleophilic substitution, and coupling reactions under controlled conditions.

Detailed Preparation Steps

Pyrazole Ring Formation

- Pyrazole rings are commonly synthesized by cyclization of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic catalysis.

- For trifluoromethyl-substituted pyrazoles, trifluoromethyl-substituted diketones or equivalent precursors are used to incorporate the trifluoromethyl group directly during ring formation.

Installation of the Methanamine Group

- The methanamine substituent at the 4-position is introduced via nucleophilic substitution or reductive amination of a suitable precursor bearing a leaving group (e.g., halomethyl pyrazole intermediates).

- Coupling reactions between substituted pyrazole intermediates are also employed.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation with trifluoromethyl diketone | Hydrazine hydrate, trifluoromethyl diketone, acidic/basic medium, reflux | 70-80 | Forms 3-(trifluoromethyl)-1H-pyrazole core |

| 2 | N-alkylation with 2-fluoroethyl bromide | 2-fluoroethyl bromide, K₂CO₃, DMF, 70°C, 12 h | 65-75 | Selective alkylation at N-1 position |

| 3 | Introduction of methanamine at C-4 | Halomethyl pyrazole intermediate, NH₃ or amine source, polar solvent | 60-70 | Nucleophilic substitution or reductive amination |

| 4 | Purification | Column chromatography (silica gel), ethyl acetate/hexane eluent | — | Confirms purity and structure |

Industrial and Research-Scale Methods

Industrial Production Considerations

- Scale-up involves optimizing solvent use, reaction times, and temperature to maximize yield and minimize impurities.

- Use of continuous flow synthesis and green chemistry principles is increasingly adopted to improve efficiency and environmental impact.

- Catalysts such as copper iodide and bases like potassium carbonate have been reported in related pyrazole syntheses to facilitate halogenation and coupling steps.

Research Findings on Reaction Optimization

- Iodination and halogenation steps to activate pyrazole intermediates utilize iodine and potassium iodate in acetic acid, sometimes with sulfuric acid as a co-catalyst.

- Decarboxylation reactions to generate trifluoromethyl-substituted pyrazoles use copper powder and copper oxide in sulfolane solvent with tributyl amine.

- Reaction monitoring by gas chromatography (GC) and high-performance liquid chromatography (HPLC) ensures reaction completion and product purity.

Summary Table of Key Reaction Parameters

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Pyrazole ring formation | Hydrazine + trifluoromethyl diketone, acidic/basic, reflux | Core ring synthesis step |

| N-alkylation solvent | DMF or acetonitrile | Polar aprotic solvents favor alkylation |

| Base for alkylation | K₂CO₃ or NaH | Mild bases preferred for selectivity |

| Alkylation temperature | 60-80°C | Balances reaction rate and side reactions |

| Halogenation reagents | Iodine + potassium iodate + acetic acid | For activating pyrazole intermediates |

| Decarboxylation catalyst | Copper powder + copper oxide | Used in trifluoromethyl pyrazole synthesis |

| Purification | Silica gel chromatography | Ethyl acetate/hexane eluent |

| Analytical methods | GC, HPLC, ¹H/¹³C NMR, HRMS | For reaction monitoring and structural confirmation |

Research and Patent Literature Insights

- Patented processes describe the use of iodine and potassium iodate for iodination of difluoromethyl-substituted pyrazoles, which can be adapted for trifluoromethyl analogs.

- Copper-catalyzed decarboxylation and sulfur-mediated coupling reactions provide efficient routes to fluorinated pyrazole derivatives.

- Reaction monitoring and purification protocols are critical for obtaining high-purity products suitable for further application.

Q & A

Q. Table 1: Enzyme Inhibition Profiles

| Enzyme | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| CDK2 | 0.127 | Fluorescence | |

| EGFR (L858R) | 1.45 | Radioligand | |

| COX-2 | >10 | ELISA |

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding modes to CDK2. Prioritize derivatives with ΔG < -9 kcal/mol .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models: Correlate substituent electronegativity (e.g., -CF₃ vs. -CH₃) with IC₅₀ values. Hammett constants (σ) predict enhanced activity with electron-withdrawing groups .

Advanced: How do structural modifications (e.g., substituent changes) impact its structure-activity relationship (SAR)?

Methodological Answer:

- Trifluoromethyl Group: Replacing -CF₃ with -CH₃ reduces CDK2 inhibition by 90% (IC₅₀ shifts from 0.127 µM to 1.2 µM) due to weaker hydrophobic interactions .

- Fluoroethyl vs. Ethyl: The fluoroethyl group increases metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h in human liver microsomes) .

- Pyrazole Ring Substitution: Adding electron-donating groups (e.g., -OCH₃) at position 3 decreases activity by disrupting π-π stacking .

Q. Table 2: SAR Analysis of Key Derivatives

| Substituent (Position) | CDK2 IC₅₀ (µM) | logP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| -CF₃ (3) | 0.127 | 2.1 | 4.7 |

| -CH₃ (3) | 1.2 | 1.8 | 1.2 |

| -OCH₃ (3) | 3.5 | 1.5 | 0.8 |

Advanced: How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

- Source Analysis: Discrepancies may arise from assay conditions (e.g., EGFR IC₅₀ = 1.45 µM in radioligand assays vs. >5 µM in cell-based assays) .

- Experimental Replication:

- Use standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays).

- Validate purity (>98%) via HPLC to exclude impurities as activity confounders .

- Meta-Analysis: Pool data from ≥3 independent studies using fixed-effects models. For CDK2 inhibition, heterogeneity (I² = 65%) suggests variable cell lines (e.g., HeLa vs. MCF-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.